

$\alpha,\alpha',2$ -Tribromo-m-xylene properties

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Compound of Interest

Compound Name:	2-Bromo-1,3- <i>bis(bromomethyl)benzene</i>
Cat. No.:	B1268538

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An In-depth Technical Guide to $\alpha,\alpha',2$ -Tribromo-m-xylene: Synthesis, Properties, and Reactivity

Introduction

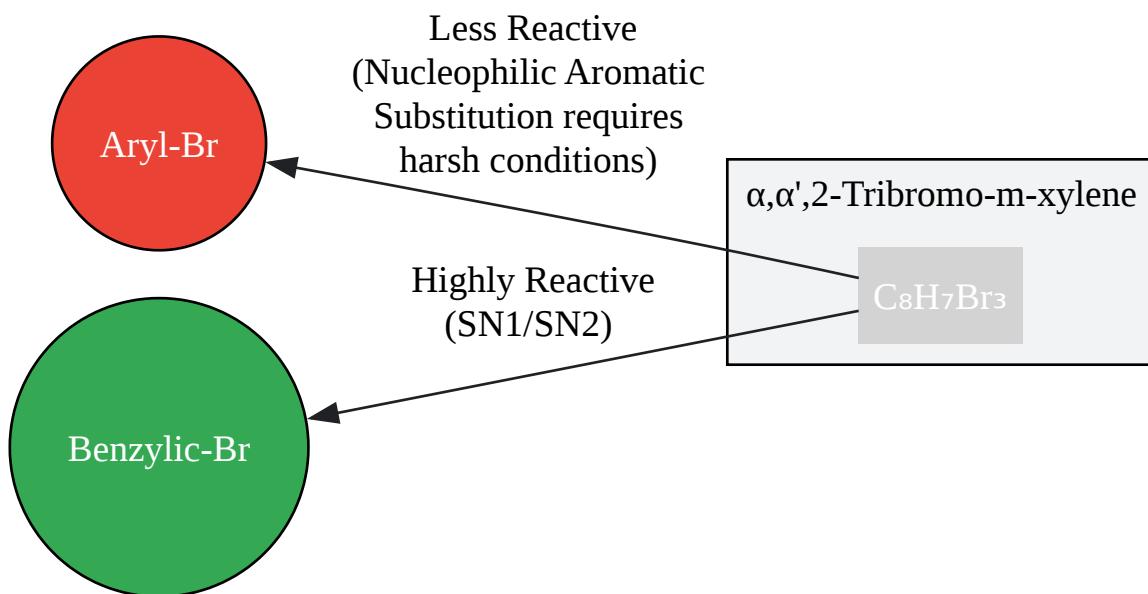
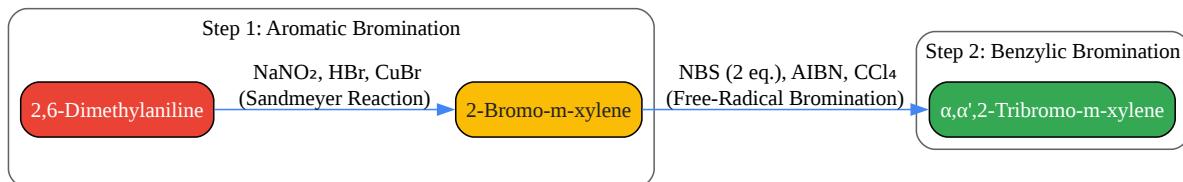
$\alpha,\alpha',2$ -Tribromo-m-xylene is a polyhalogenated aromatic hydrocarbon featuring a benzene ring substituted with two methyl groups in a meta arrangement, a bromine atom on the aromatic ring, and a bromine atom on each of the methyl groups. As a functionalized xylene derivative, it holds potential as a versatile building block in organic synthesis, polymer chemistry, and materials science. Direct literature and experimental data on this specific isomer are notably scarce, necessitating a technical guide that synthesizes information from foundational chemical principles and data from closely related analogues.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of $\alpha,\alpha',2$ -tribromo-m-xylene. It extrapolates its physicochemical properties, proposes a logical synthetic route, explores its reactivity, and discusses potential applications and analytical characterization methods. The insights presented are grounded in the established chemistry of brominated aromatics and benzylic halides, offering a robust framework for researchers interested in this compound.

Molecular Structure and Physicochemical Properties

The structure of $\alpha,\alpha',2$ -tribromo-m-xylene combines an aryl halide with two benzylic halide functionalities. This unique arrangement of bromine atoms at both the aromatic ring (position 2)

and the benzylic carbons (α and α') dictates its chemical behavior and potential utility.



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